
3-Ethyl-4-methylhexan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-4-methylhexan-3-ol is an organic compound with the molecular formula C9H20O. It is a tertiary alcohol, meaning the hydroxyl group (-OH) is attached to a carbon atom that is connected to three other carbon atoms. This compound is also known by other names such as 4-Methyl-3-hexanol and 2-Ethyl-3-pentanol .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Ethyl-4-methylhexan-3-ol can be synthesized through various methods. One common approach involves the reaction of a Grignard reagent with a ketone. For example, the reaction of ethylmagnesium bromide (a Grignard reagent) with 4-methyl-2-pentanone (a ketone) can yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve multi-step synthesis processes that ensure high yield and purity. These processes often include the use of catalysts and controlled reaction conditions to optimize the production efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-4-methylhexan-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form ketones or carboxylic acids.
Reduction: It can be reduced to form alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like hydrogen halides (HCl, HBr) can facilitate substitution reactions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alkanes.
Substitution: Alkyl halides.
Scientific Research Applications
3-Ethyl-4-methylhexan-3-ol has various applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis.
Biology: It can be used in studies involving enzyme reactions and metabolic pathways.
Medicine: Research on its potential therapeutic effects and interactions with biological systems.
Industry: Utilized in the production of fragrances, flavors, and other chemical products.
Mechanism of Action
The mechanism of action of 3-Ethyl-4-methylhexan-3-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the compound can participate in metabolic pathways, undergoing transformations that produce various metabolites .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-3-hexanol
- 2-Ethyl-3-pentanol
- 3-Methyl-4-hexanol
- 3-Pentanol, 2-ethyl-
Uniqueness
3-Ethyl-4-methylhexan-3-ol is unique due to its specific structure, which imparts distinct physical and chemical properties. Its tertiary alcohol nature makes it less reactive towards certain reactions compared to primary or secondary alcohols. This uniqueness is leveraged in various applications where specific reactivity is desired .
Properties
CAS No. |
51200-80-7 |
|---|---|
Molecular Formula |
C9H20O |
Molecular Weight |
144.25 g/mol |
IUPAC Name |
3-ethyl-4-methylhexan-3-ol |
InChI |
InChI=1S/C9H20O/c1-5-8(4)9(10,6-2)7-3/h8,10H,5-7H2,1-4H3 |
InChI Key |
YOCLWWFBEJQTBM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(CC)(CC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[[4-Heptadecyl-6-(hydroxymethylamino)-1,3,5-triazin-2-yl]amino]methanol](/img/structure/B14668119.png)

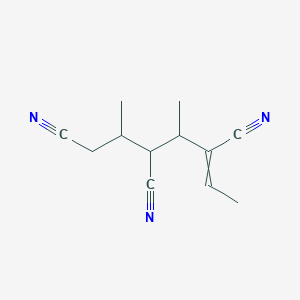
![N-[4-chloro-2-(thiophene-2-carbonyl)phenyl]acetamide](/img/structure/B14668148.png)

![3-[(3-Ethyloxetan-3-yl)methoxy]propanenitrile](/img/structure/B14668163.png)
![Phenol, 4-[[4-(trifluoromethyl)phenyl]ethynyl]-](/img/structure/B14668167.png)
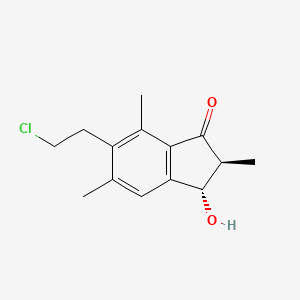
![1-Methylspiro[2.6]nonane](/img/structure/B14668182.png)
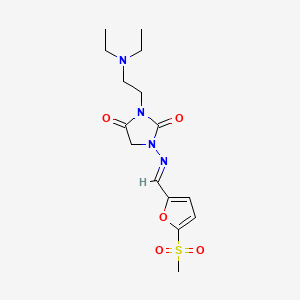
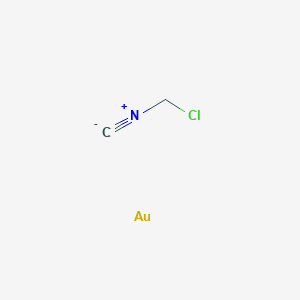

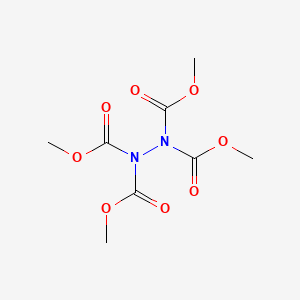
![Benzothiazole, 2-[[(5-nitro-2-furanyl)methyl]thio]-](/img/structure/B14668220.png)
